Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate is a chemical compound recognized for its potential applications in pharmaceuticals and organic synthesis. It is classified as an ester, which is a type of organic compound derived from an acid in which at least one hydroxyl group (-OH) is replaced by an alkoxy group (-O-alkyl). The compound's molecular formula is , and it has a molecular weight of approximately 252.22 g/mol. Its CAS number is 623572-48-5, which uniquely identifies this chemical substance.
The synthesis of ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate can be achieved through various organic reactions, typically involving the reaction of an appropriate aldehyde or ketone with malonic acid derivatives or cyanoacetic esters. The general synthetic route includes:
Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate features a double bond between the second and third carbon atoms of the propene chain, with a cyano group attached to the second carbon and a 3,5-difluorophenyl group attached to the third carbon.
CCOC(=O)\C(=C\c1cc(F)c(F)c(c1))\C#NInChI=1S/C12H10F2N2O2/c1-6(14)16-12(15)8-4-7(13)5-9(8)10(17)11(18)19/h4-5H,1H3,(H,15,17)Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine substituents on the phenyl ring, which enhances electrophilicity at the aromatic site.
The mechanism of action for ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate primarily involves its interactions as a reactive intermediate in various organic transformations:
Ethyl (2E)-3-(3,5-difluorophenyl)-2-cyanoprop-2-enoate has several scientific applications:
This compound exemplifies the versatility inherent in many α,β-unsaturated esters, making it valuable in both industrial and academic research settings.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4